YS-370 Exhibits 3.5-Fold Higher MDR Reversal Fold Than Tariquidar and 145-Fold Higher Than Verapamil in SW620/AD300 Cells
In SW620/AD300 P-gp-overexpressing human colon cancer cells, YS-370 achieved an IC50 value of 0.002 ± 0.001 μM for paclitaxel reversal, corresponding to a reversal fold (RF) of 1130.0 relative to paclitaxel alone (IC50 = 2.3 ± 0.4 μM, RF = 1.0) [1]. In the same assay system, the classical first-generation inhibitor verapamil (VRP) demonstrated an IC50 of 0.3 ± 0.03 μM with an RF of only 7.8, while the third-generation clinical candidate tariquidar achieved an IC50 of 0.007 ± 0.001 μM with an RF of 322.9 [1]. The quantified RF difference between YS-370 and tariquidar is 3.5-fold (1130.0 vs. 322.9), while YS-370 exceeds verapamil by approximately 145-fold [1].
| Evidence Dimension | Paclitaxel reversal IC50 and reversal fold (RF) in P-gp-overexpressing SW620/AD300 cells |
|---|---|
| Target Compound Data | IC50 = 0.002 ± 0.001 μM; RF = 1130.0 |
| Comparator Or Baseline | Tariquidar: IC50 = 0.007 ± 0.001 μM, RF = 322.9; Verapamil: IC50 = 0.3 ± 0.03 μM, RF = 7.8; Paclitaxel alone (baseline): IC50 = 2.3 ± 0.4 μM, RF = 1.0 |
| Quantified Difference | YS-370 vs. tariquidar: 3.5× higher RF (1130.0 vs. 322.9); YS-370 vs. verapamil: 145× higher RF (1130.0 vs. 7.8) |
| Conditions | SW620/AD300 human colon cancer cells; MTT assay; three independent replicates, mean ± SD |
Why This Matters
Higher reversal fold translates directly to greater chemosensitization at equivalent or lower inhibitor concentrations, enabling more effective restoration of paclitaxel sensitivity in resistant tumors.
- [1] Yuan S, Wang B, Dai QQ, et al. Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors. J Med Chem. 2021;64(19):14895-14911. View Source
